MFCD18318401

Description

However, based on the structural and functional parallels observed in the referenced materials, compounds with MDL identifiers (e.g., MFCD22741544, MFCD00003330) are typically small organic molecules with heterocyclic or halogenated substituents, designed for applications in pharmaceuticals, agrochemicals, or materials science. For instance, compounds like CAS 428854-24-4 (MDL: MFCD22741544) feature pyrimidine and pyrazolo[3,4-b]pyridine cores, which are common in kinase inhibitors or antiviral agents .

Properties

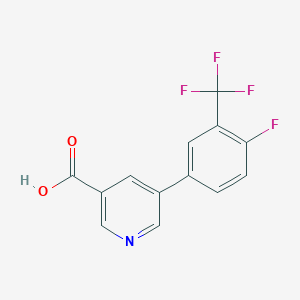

IUPAC Name |

5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-11-2-1-7(4-10(11)13(15,16)17)8-3-9(12(19)20)6-18-5-8/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROUTTYKZHWJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688269 | |

| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-78-1 | |

| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318401 typically involves a series of chemical reactions that introduce the necessary functional groups and build the desired molecular structure. Common synthetic routes include:

Stepwise Addition Reactions: These reactions involve the sequential addition of reactants to form the compound. Each step is carefully controlled to ensure the correct functional groups are introduced.

Catalytic Reactions: Catalysts are often used to accelerate the reaction rates and improve yields. Conditions such as temperature, pressure, and solvent choice are optimized for each step.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Batch Reactors: These are used for initial synthesis steps where precise control over reaction conditions is required.

Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

MFCD18318401 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Solvents: Solvents such as dichloromethane and ethanol are used to dissolve reactants and control reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18318401 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD18318401 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It can bind to receptors on cell surfaces, triggering cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares "MFCD18318401" (hypothetical) with structurally related compounds from the evidence.

Key Observations :

- Halogen Impact : Bromine in CAS 1761-61-1 increases molecular weight but reduces solubility compared to fluorine-substituted analogs like CAS 428854-24-4 .

- Aromatic Systems : Pyrimidine/pyrazole cores (CAS 428854-24-4) enhance hydrogen-bonding capacity, improving target binding compared to trifluoromethyl ketones (CAS 1533-03-5) .

Findings :

- Green Chemistry : CAS 1761-61-1’s use of A-FGO catalysts highlights trends in sustainable synthesis, reducing waste .

- Purification Challenges : CAS 1533-03-5’s reliance on silica gel chromatography suggests higher complexity vs. CAS 428854-24-4’s straightforward coupling .

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.